4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde
Description
4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a thiobenzaldehyde derivative characterized by a benzoyl group substituted with a pyrrolidin-1-ylmethyl moiety at the para position and a thioaldehyde functional group.
Properties
Molecular Formula |
C19H19NOS |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[4-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS/c21-19(18-9-5-16(14-22)6-10-18)17-7-3-15(4-8-17)13-20-11-1-2-12-20/h3-10,14H,1-2,11-13H2 |
InChI Key |
UOSNJHDYPKQHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the commercially available terephthalaldehyde. The synthesis proceeds through three main steps: acetal formation, nucleophilic substitution, and hydrolysis . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzoyl and thiobenzaldehyde moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Reactivity
The chemical structure of 4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde allows it to participate in diverse chemical reactions due to its functional groups. Key characteristics include:
- Molecular Formula : C16H18N2OS
- Molecular Weight : 290.39 g/mol
Key Functional Groups
- Thiabenzaldehyde : Contributes to reactivity through electrophilic characteristics.
- Pyrrolidine : Offers nucleophilic properties and can interact with biological targets.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules. It can be utilized in:
- Reactions : Such as nucleophilic substitutions and condensation reactions.
- Synthetic Pathways : For creating derivatives with enhanced biological activities.
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens.
- Anticancer Potential : Investigated for its ability to induce apoptosis in cancer cells.
Study on Antimicrobial Activity
A study evaluated the antimicrobial effects of compounds similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Study on Anticancer Activity
In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
Mechanism of Action
The mechanism of action of 4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The benzoyl and thiobenzaldehyde groups can participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde, a comparative analysis with three analogous compounds is provided below:
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Structural Differences : Replaces the thiobenzaldehyde group with a pyrazole-4-carbaldehyde moiety.
- Reactivity : The pyrazole ring introduces nitrogen-based hydrogen bonding, while the aldehyde group retains electrophilicity.
- Bioactivity : Demonstrated antioxidant (IC₅₀ = 12.5 µM in DPPH assay) and anti-inflammatory activity (76% inhibition at 50 mg/kg in carrageenan-induced edema models) .
- Advantages : Higher solubility in polar solvents due to the pyrazole ring.
4-(4-Methylbenzoyl)benzaldehyde
- Structural Differences : Lacks the pyrrolidin-1-ylmethyl and thioaldehyde groups.
- Reactivity : Standard benzaldehyde derivative with reduced steric hindrance.
4-(Pyrrolidine-1-carbonyl)thiobenzaldehyde
- Structural Differences : Replaces the benzoyl-pyrrolidinylmethyl group with a pyrrolidine carbonyl moiety.
- Reactivity : The thiocarbonyl group enhances nucleophilic susceptibility compared to carbonyl analogs.
Data Table: Key Properties and Activities
Research Findings and Mechanistic Insights
- Thiobenzaldehyde vs. Aldehyde : The thiocarbonyl group in this compound increases electrophilicity compared to oxygen-based aldehydes, enabling stronger interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes. This property is shared with 4-(Pyrrolidine-1-carbonyl)thiobenzaldehyde but absent in pyrazole or benzoyl analogs .
- However, this substitution may introduce steric clashes in tight binding pockets.
- Antioxidant Potential: While 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde shows marked antioxidant activity, the thiobenzaldehyde derivative’s redox behavior remains unexplored. Theoretical studies suggest the thiocarbonyl group could participate in radical scavenging via sulfur-centered intermediates.
Biological Activity
4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula: . The structural formula includes a pyrrolidine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing thiobenzaldehyde groups can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
Anticancer Properties
Several studies have reported that thiobenzaldehyde derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For example, compounds with similar structures have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect various signaling pathways, including those involved in apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.
Case Studies and Research Findings
A notable study investigated the effects of thiobenzaldehyde derivatives on cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability in a dose-dependent manner. Additionally, they were found to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapy.
Case Study Example
In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- A 30% reduction in cell proliferation after 24 hours.
- Increased levels of apoptotic markers such as cleaved caspase-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
